2,2,3-Trimethylbutanedioyl dichloride

Description

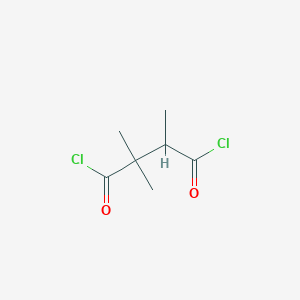

2,2,3-Trimethylbutanedioyl dichloride is a branched acyl dichloride characterized by two chlorine atoms bonded to the carbonyl groups of a butanedioic acid backbone, with methyl substituents at the 2, 2, and 3 positions. This structural complexity imparts unique reactivity and physical properties compared to simpler aliphatic or aromatic dichlorides. Acyl dichlorides like this are typically employed in organic synthesis for nucleophilic acyl substitution reactions, enabling the formation of esters, amides, or other derivatives .

Properties

CAS No. |

113939-59-6 |

|---|---|

Molecular Formula |

C7H10Cl2O2 |

Molecular Weight |

197.06 g/mol |

IUPAC Name |

2,2,3-trimethylbutanedioyl dichloride |

InChI |

InChI=1S/C7H10Cl2O2/c1-4(5(8)10)7(2,3)6(9)11/h4H,1-3H3 |

InChI Key |

BUGNYMFEMBBAGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)Cl)C(C)(C)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethylbutanedioyl dichloride typically involves the chlorination of 2,2,3-trimethylbutanedioic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid groups to acyl chloride groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals like thionyl chloride and phosphorus pentachloride.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylbutanedioyl dichloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,3-trimethylbutanedioic acid and hydrochloric acid.

Condensation Reactions: It can react with diols or diamines to form polyesters or polyamides through condensation polymerization.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran (THF)

Catalysts: Pyridine, triethylamine

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Scientific Research Applications

2,2,3-Trimethylbutanedioyl dichloride has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Polymer Chemistry: It is used in the synthesis of polyesters and polyamides, which have applications in the production of plastics and fibers.

Material Science: The compound is used in the preparation of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethylbutanedioyl dichloride involves its reactivity towards nucleophiles. The acyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of various derivatives, such as amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 1,2-Dichloroethane (Ethylene Dichloride)

- Chemical Formula : C₂H₄Cl₂

- CAS Registry Number : 107-06-2

- Physical Properties :

- Applications : Primarily used as a solvent and intermediate in PVC production.

- Toxicity: Classified as a carcinogen and hepatotoxin, with acute exposure causing CNS depression .

Comparison :

Unlike 1,2-dichloroethane (an aliphatic dichloride), 2,2,3-trimethylbutanedioyl dichloride is an acyl dichloride with significantly lower volatility due to its higher molecular weight and polar carbonyl groups. Its branched structure likely reduces reactivity in nucleophilic substitutions compared to linear analogues but enhances steric stability in certain syntheses.

2.1.2. Organometallic Dichlorides (e.g., Bis(methylcyclopentadienyl)zirconium Dichloride)

- Chemical Formula : C₁₂H₁₄Cl₂Zr

- CAS Registry Number : 12109-71-6

- Physical Properties :

- Applications : Widely used as catalysts in polymerization reactions (e.g., Ziegler-Natta catalysts) .

Comparison: Organometallic dichlorides exhibit metal-centered reactivity, contrasting with the electrophilic carbonyl reactivity of acyl dichlorides. While this compound participates in forming covalent bonds (e.g., esterification), organometallic dichlorides facilitate coordination chemistry, enabling catalytic cycles.

2.1.3. Linear Acyl Dichlorides (e.g., Butanedioyl Dichloride)

- Chemical Formula : C₄H₄Cl₂O₂

- Reactivity :

- Higher susceptibility to nucleophilic attack due to unhindered carbonyl groups.

- Typically synthesized via thionyl chloride treatment of diacids.

- Synthetic Yields : Reactions involving linear dichlorides often achieve higher yields (e.g., 70–85% in dichloroethane-mediated steps) compared to sterically hindered analogues .

Comparison: The trimethyl branching in this compound introduces steric hindrance, likely reducing reaction rates and yields in nucleophilic additions.

Data Table: Comparative Analysis of Dichlorides

*Inferred properties based on structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.